molecular formula C18H18O2 B12698842 1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- CAS No. 6477-28-7

1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)-

Cat. No.: B12698842
CAS No.: 6477-28-7
M. Wt: 266.3 g/mol
InChI Key: QMZQPUAFYSEKKO-UHFFFAOYSA-N
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Description

1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)-: is an organic compound with the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol . This compound is known for its unique chemical structure, which includes a phenyl group and a trimethylphenyl group attached to a propanedione backbone. It is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- typically involves the reaction of benzoyl chloride with 2,4,6-trimethylacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

6477-28-7

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1-phenyl-3-(2,4,6-trimethylphenyl)propane-1,3-dione

InChI

InChI=1S/C18H18O2/c1-12-9-13(2)18(14(3)10-12)17(20)11-16(19)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3

InChI Key

QMZQPUAFYSEKKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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